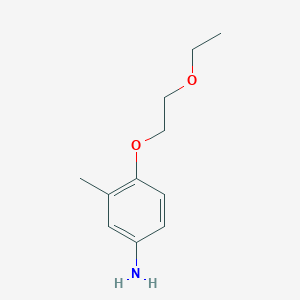
4-(2-Methoxyphenoxy)-3-methylaniline
Overview
Description
4-(2-Methoxyphenoxy)-3-methylaniline, commonly referred to as 4-MPM, is an aromatic amine compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for studying a variety of biological processes.
Scientific Research Applications
4-MPM has been used in a variety of scientific research applications, including the study of enzyme kinetics, metabolic pathways, and drug-receptor interactions. It has also been used to investigate the mechanisms of action of various drugs, including anticonvulsants, antidepressants, and antipsychotics. Additionally, 4-MPM has been used to study the effects of environmental pollutants on biological systems.
Mechanism of Action
4-MPM is thought to interact with a variety of biological molecules, including enzymes, receptors, and proteins. It has been shown to bind to a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-MPM has been shown to bind to a variety of receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPM are not yet fully understood. However, it has been shown to have a variety of effects on biological systems, including the inhibition of cytochrome P450 enzymes, the inhibition of serotonin 5-HT2A receptors, and the inhibition of other receptors and proteins. Additionally, 4-MPM has been shown to have a variety of effects on cell signaling pathways, including the modulation of calcium and potassium channels.
Advantages and Limitations for Lab Experiments
4-MPM has several advantages for laboratory experiments. For example, it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available reagents. However, 4-MPM also has some limitations. For example, it is not highly soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively low binding affinity for some biological targets, which can limit its usefulness in certain applications.
Future Directions
There are a variety of potential future directions for the use of 4-MPM in scientific research. For example, it could be used to further investigate the mechanisms of action of various drugs, as well as to study the effects of environmental pollutants on biological systems. Additionally, 4-MPM could be used to study the effects of various drugs on the regulation of mood and behavior, as well as to study the effects of various drugs on cell signaling pathways. Finally, 4-MPM could be used to further investigate the effects of various drugs on enzyme kinetics and metabolic pathways.
properties
IUPAC Name |
4-(2-methoxyphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-11(15)7-8-12(10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUXRCQVZWOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)

![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)






![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)

